Entacapone - 116314-67-1

Entacapone

Catalog Number: EVT-1510013
CAS Number: 116314-67-1
Molecular Formula: C7H10O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Entacapone is a synthetic organic compound belonging to the class of nitrocatechols. It is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). []

Future Directions
  • Developing Controlled-Release Formulations: Research efforts could focus on developing controlled-release formulations of entacapone to further improve its pharmacokinetic profile and clinical benefits. [, ]
  • Investigating Long-Term Effects of COMT Inhibition: Further studies are needed to fully understand the long-term consequences of chronic COMT inhibition by entacapone, particularly its potential for tolerance development and rebound effects. []
  • Exploring Therapeutic Applications Beyond Parkinson's Disease: Given its potential in metabolic disorders and acute kidney injury, future research should explore entacapone's therapeutic applications in other conditions. [, ]

Levodopa (L-DOPA)

    Compound Description: Levodopa, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. It is a mainstay treatment for Parkinson's disease (PD), effectively alleviating motor symptoms by replenishing dopamine levels in the brain [, , , , , , , , , , , , , , , , , , , , , , , , ].

    Relevance: Entacapone is co-administered with Levodopa to enhance its therapeutic effect in PD. Entacapone, a Catechol-O-methyltransferase (COMT) inhibitor, prevents the peripheral breakdown of Levodopa, thereby increasing its availability to the brain and prolonging its therapeutic effect [, , , , , , , , , , , , , , , , , , , , , , , , ].

Carbidopa

    Compound Description: Carbidopa is a decarboxylase inhibitor commonly administered alongside Levodopa in the treatment of PD. It prevents the conversion of Levodopa to dopamine outside the brain, reducing side effects and increasing the amount of Levodopa that reaches the brain [, , , , , , , , , , , , , , , , , , , , , , , , ].

    Relevance: Carbidopa is frequently co-administered with Entacapone and Levodopa. This triple combination therapy aims to maximize Levodopa availability to the brain by inhibiting both its peripheral decarboxylation (by Carbidopa) and its methylation (by Entacapone) [, , , , , , , , , , , , , , , , , , , , , , , , ].

3-O-Methyldopa (3-OMD)

    Compound Description: 3-O-Methyldopa (3-OMD) is a major metabolite of Levodopa, formed by the action of COMT. 3-OMD competes with Levodopa for transport across the blood-brain barrier, potentially reducing the therapeutic efficacy of Levodopa [, , , , , , , , , , , , , , , , , , , , , , , , ].

    Relevance: By inhibiting COMT, Entacapone significantly reduces the formation of 3-OMD. This reduction in 3-OMD levels contributes to the enhanced bioavailability and prolonged therapeutic effect of Levodopa observed with Entacapone co-administration [, , , , , , , , , , , , , , , , , , , , , , , , ].

3,4-Dihydroxyphenylacetic acid (DOPAC)

    Compound Description: 3,4-Dihydroxyphenylacetic acid (DOPAC) is a metabolite of dopamine formed both within and outside the brain. While not directly involved in dopaminergic neurotransmission, DOPAC levels are often measured in research to assess dopamine metabolism [, , , , , , , , , , , , , , , , , , , , , , , , ].

    Relevance: Entacapone administration typically leads to an increase in plasma DOPAC levels. This increase is attributed to the shunting of Levodopa metabolism away from 3-OMD formation and towards DOPAC production [, , , , , , , , , , , , , , , , , , , , , , , , ].

Homovanillic acid (HVA)

    Compound Description: Homovanillic acid (HVA) is the major metabolite of dopamine in the brain and is commonly used as a marker of dopamine turnover in research [, , , , , , , , , , , , , , , , , , , , , , , , ].

    Relevance: Studies on the effects of Entacapone on HVA levels have shown variable results, with some studies reporting a decrease in HVA levels with Entacapone treatment while others observed no significant changes [, , , , , , , , , , , , , , , , , , , , , , , , ].

Tolcapone

    Compound Description: Tolcapone is another COMT inhibitor used as an adjunct to Levodopa in PD treatment. Unlike Entacapone, which primarily acts in the periphery, Tolcapone can penetrate the blood-brain barrier and inhibit both peripheral and central COMT [, , ].

Opicapone

    Compound Description: Opicapone is a third-generation COMT inhibitor approved for use as adjunctive therapy to Levodopa/carbidopa in patients with PD experiencing motor fluctuations. It has a longer half-life than Entacapone, allowing for once-daily dosing [, ].

    Relevance: Opicapone, like Entacapone, enhances the effects of Levodopa by inhibiting COMT. Their clinical efficacy appears comparable, although their pharmacokinetic profiles differ [, ].

Entacapone Phosphate

    Compound Description: Entacapone Phosphate is a prodrug of Entacapone. Prodrugs are inactive compounds that are metabolized in the body to release the active drug [].

Safinamide

    Compound Description: Safinamide is a medication used as an add-on treatment to Levodopa in PD patients experiencing motor fluctuations. It works through a dual mechanism of action, inhibiting both monoamine oxidase B (MAO-B) and glutamate release [].

    Relevance: Safinamide and Entacapone are both used as adjunctive therapies to Levodopa in PD. Although they have distinct mechanisms of action, both aim to improve motor control and reduce "off" time in PD patients [].

Bromocriptine

    Compound Description: Bromocriptine is a dopamine agonist used in the treatment of PD. It acts by directly stimulating dopamine receptors in the brain [, ].

    Relevance: Bromocriptine and Entacapone represent different classes of drugs used in PD. Bromocriptine is a dopamine agonist, directly stimulating dopamine receptors, while Entacapone enhances the effect of Levodopa, a dopamine precursor [, ].

Synthesis Analysis

The synthesis of entacapone involves several key steps that prioritize operational simplicity and cost-effectiveness. A notable method includes the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in a two-component solvent system such as toluene and cyclohexane. This reaction is facilitated by a catalyst, typically piperidine, under reflux conditions (approximately 110-120°C). The process allows for the azeotropic removal of water, which drives the reaction towards completion. The resultant product is purified through filtration and washing with solvents .

Technical Details

  • Reactants: 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide.
  • Solvent System: Toluene combined with cyclohexane or other esters.
  • Catalyst: Piperidine.
  • Reaction Conditions: Reflux at 110-120°C.
Molecular Structure Analysis

Entacapone has a molecular formula of C14H15N3O5C_{14}H_{15}N_{3}O_{5} and an average molecular weight of approximately 305.286 g/mol. The structure features a nitro group attached to a catechol moiety, which is central to its mechanism of action as a catechol-O-methyltransferase inhibitor.

Structural Data

  • IUPAC Name: (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide.
  • CAS Number: 130929-57-6.
  • SMILES Notation: CCN(CC)C(=O)C(=C\C1=CC(=C(O)C(O)=C1)N+=O)\C#N.
  • InChI Key: JRURYQJSLYLRLN-BJMVGYQFSA-N .
Chemical Reactions Analysis

Entacapone undergoes various chemical reactions typical of nitrocatechols. Its primary reaction involves the inhibition of catechol-O-methyltransferase, where it competes with endogenous catechols for binding to the enzyme. This inhibition prevents the methylation of levodopa, thereby increasing its bioavailability.

Key Reactions

  1. Inhibition Reaction: Entacapone binds reversibly to catechol-O-methyltransferase, blocking its active site.
  2. Metabolic Pathway Interaction: By inhibiting catechol-O-methyltransferase, entacapone alters the metabolic pathway of levodopa, preventing its conversion to 3-methoxy-4-hydroxy-L-phenylalanine .
Mechanism of Action

Entacapone acts by selectively inhibiting catechol-O-methyltransferase, an enzyme responsible for the methylation of catechols such as dopamine and levodopa. By blocking this enzyme's activity, entacapone increases plasma levels of levodopa and extends its half-life in the body. This mechanism is particularly beneficial in Parkinson's disease treatment as it enhances dopaminergic transmission in the brain.

Process Data

  • Target Enzyme: Catechol-O-methyltransferase.
  • Effect on Levodopa: Increases plasma concentrations and prolongs therapeutic effects.
  • Clinical Relevance: Used as an adjunct therapy to improve motor function in patients with Parkinson's disease .
Physical and Chemical Properties Analysis

Entacapone exhibits specific physical and chemical properties that are significant for its application in pharmacology.

Physical Properties

  • Appearance: Yellow powder.
  • Solubility: Soluble in dimethyl sulfoxide (30 mg/ml) and ethanol (3 mg/ml).

Chemical Properties

Relevant Data

  • Storage Temperature: Recommended at -20ºC for preservation.
  • Purity Levels: Typically >98% as determined by high-performance liquid chromatography .
Applications

Entacapone is primarily used in clinical settings for managing Parkinson's disease. Its role as a catechol-O-methyltransferase inhibitor makes it an essential adjunct therapy alongside levodopa/carbidopa treatments. Beyond its therapeutic applications, entacapone is also utilized in research settings to study neurotransmitter dynamics and enzyme inhibition mechanisms.

Scientific Uses

  1. Parkinson's Disease Management: Enhances levodopa efficacy.
  2. Research Tool: Utilized in studies investigating neurotransmitter metabolism and enzyme kinetics related to dopaminergic signaling pathways .

Properties

CAS Number

116314-67-1

Product Name

Entacapone

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide

Molecular Formula

C7H10O2

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+

SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.